Primetin
Overview
Description
It has the molecular formula C15H10O4 and is known for its unique arrangement of hydroxyl groups at the 5 and 8 positions on the flavone structure . This compound has garnered interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of primetin typically involves the nuclear oxidation of flavones. One common method starts with y-resacetophenone, which undergoes several steps including methylation, condensation with hexamine, and oxidation to yield 5,8-dihydroxyflavone . Another approach involves the partial methylation of this compound to form 5-hydroxy-8-methoxy flavone, followed by condensation and oxidation to produce the desired compound .
Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in certain plants. the synthetic methods mentioned above can be scaled up for industrial purposes if needed. The key steps involve careful control of reaction conditions such as temperature, pH, and the use of specific reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Primetin undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Hydroxyl groups in this compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Alkaline hydrogen peroxide is commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Reagents like diazomethane are used for methylation reactions.
Major Products:
Oxidation: Primetinquinone is a major product formed during oxidation.
Reduction: Dihydro derivatives of this compound.
Substitution: Methylated derivatives such as 5-hydroxy-8-methoxy flavone.
Scientific Research Applications
Primetin has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of primetin involves its interaction with various molecular targets and pathways. This compound is believed to exert its effects through the modulation of oxidative stress pathways and inhibition of inflammatory mediators . Its unique hydroxyl group arrangement allows it to interact with specific enzymes and receptors, leading to its biological activities.
Comparison with Similar Compounds
Primetin is unique among flavonoids due to its specific hydroxyl group arrangement at the 5 and 8 positions. Similar compounds include:
Quercetin: A flavonoid with hydroxyl groups at the 3, 5, 7, 3’, and 4’ positions.
Kaempferol: A flavonoid with hydroxyl groups at the 3, 5, 7, and 4’ positions.
Luteolin: A flavonoid with hydroxyl groups at the 5, 7, 3’, and 4’ positions.
Compared to these compounds, this compound’s unique structure contributes to its distinct chemical reactivity and biological activities .
Properties
IUPAC Name |
5,8-dihydroxy-2-phenylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-6-7-11(17)15-14(10)12(18)8-13(19-15)9-4-2-1-3-5-9/h1-8,16-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLWJAUHHPTDDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=CC(=C3O2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203280 | |
Record name | Primetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90203280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
548-58-3 | |
Record name | 5,8-Dihydroxy-2-phenyl-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=548-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Primetin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Primetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90203280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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